molecular formula C18H19N3O4S B2889336 4-[2-(3-nitrophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid CAS No. 538338-51-1

4-[2-(3-nitrophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid

Cat. No.: B2889336
CAS No.: 538338-51-1
M. Wt: 373.43
InChI Key: CXGMVOSNHPPNFK-UHFFFAOYSA-N
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Description

4-[2-(3-nitrophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group, a sulfanylidene group, and a hexahydroquinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-nitrophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid typically involves multi-step organic reactions. One common approach is to start with the nitration of a suitable precursor to introduce the nitrophenyl group. This is followed by the formation of the hexahydroquinazoline ring through cyclization reactions. The sulfanylidene group is then introduced via thiolation reactions. The final step involves the addition of the butanoic acid moiety through esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(3-nitrophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-(3-nitrophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanylidene group may also play a role in modulating the compound’s activity by forming covalent bonds with target proteins. The overall effect is determined by the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

  • 4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic acid
  • 2-[(3-nitrophenyl)methylene]-3-oxo-butanoic acid

Comparison: Compared to similar compounds, 4-[2-(3-nitrophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid is unique due to its hexahydroquinazoline ring, which provides additional stability and potential for diverse chemical reactions. The presence of the sulfanylidene group also distinguishes it from other derivatives, offering unique reactivity and biological activity.

Properties

IUPAC Name

4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-16(23)9-4-10-20-15-8-2-1-7-14(15)18(26)19-17(20)12-5-3-6-13(11-12)21(24)25/h3,5-6,11H,1-2,4,7-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGMVOSNHPPNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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